3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylboronic acid and 3-(trifluoromethyl)aniline, which undergo a series of coupling reactions, cyclizations, and functional group transformations under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group and is used in similar synthetic applications.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group and is a precursor in the synthesis of the target compound.
Uniqueness
3-[5-(4-methoxyphenyl)-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry, where tailored chemical reactivity and biological activity are desired.
Properties
Molecular Formula |
C23H21F3N2O4 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C23H21F3N2O4/c1-32-19-9-5-15(6-10-19)20-11-7-18(8-12-22(30)31)28(20)14-21(29)27-17-4-2-3-16(13-17)23(24,25)26/h2-7,9-11,13H,8,12,14H2,1H3,(H,27,29)(H,30,31) |
InChI Key |
DUOWJCRSDXSLCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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